molecular formula C17H22N4O3 B10946257 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B10946257
M. Wt: 330.4 g/mol
InChI Key: NUTKUIGSCANTSS-UHFFFAOYSA-N
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Description

4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine to form a Schiff base, followed by cyclization with a hydrazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives such as:

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(2,5-dimethoxyphenyl)methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C17H22N4O3/c1-5-8-18-17(22)16-14(11-20-21(16)2)19-10-12-9-13(23-3)6-7-15(12)24-4/h6-7,9-11H,5,8H2,1-4H3,(H,18,22)

InChI Key

NUTKUIGSCANTSS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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